1-Carboxy-2-selanylethanaminium
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Overview
Description
Selenocysteinium is an alpha-amino-acid cation resulting from the protonation of the amino group of selenocysteine. It is a conjugate acid of a selenocysteine.
Scientific Research Applications
1. Use in Biophysical and Biomedical Research
Stable free radicals, including nitroxides of the pyrrolidine series, are utilized as molecular probes and labels in various biophysical and biomedical research applications, particularly in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems (Dobrynin et al., 2021).
2. Crystal Structure Analysis
The crystal structure of similar compounds, such as 2-carboxy-N,N,N-trimethylethanaminium bromide monohydrate, has been analyzed using X-ray crystallography. This type of analysis is essential for understanding the molecular structure and properties of such compounds (Xiao‐Ming Chen & T. Mak, 1991).
3. Quantum-Chemical Calculations in Antioxidant Research
Quantum-chemical methods are employed to calculate the energies, enthalpies, and entropies of conformers of compounds with similar structures. These calculations aid in predicting the structure and properties of antioxidants in biological environments (A. Volod’kin et al., 2011).
4. Taste Enhancement Studies
Research on taste enhancement involves structurally related compounds, such as 1-(1-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)-pyridinium inner salt, to investigate their physiological activities and potential use in enhancing human perception of various tastes (T. Soldo et al., 2004).
5. Development of Nanocomposites for Environmental Applications
Carboxylic acid-functionalized materials are being studied for environmental applications, such as the adsorption of heavy metals from aqueous media. This research is significant for developing effective methods for environmental remediation and pollution control (Roozbeh Soltani et al., 2020).
properties
Product Name |
1-Carboxy-2-selanylethanaminium |
---|---|
Molecular Formula |
C3H7NO2Se+ |
Molecular Weight |
168.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1 |
InChI Key |
FDKWRPBBCBCIGA-UHFFFAOYSA-O |
Canonical SMILES |
C(C(C(=O)O)[NH3+])[Se] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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